molecular formula C9H10N2OS2 B7762511 3-Ethyl-2-mercapto-6-methylthieno[2,3-D]pyrimidin-4(3H)-one CAS No. 937598-12-4

3-Ethyl-2-mercapto-6-methylthieno[2,3-D]pyrimidin-4(3H)-one

Cat. No.: B7762511
CAS No.: 937598-12-4
M. Wt: 226.3 g/mol
InChI Key: GEBAIIFLBDDNRD-UHFFFAOYSA-N
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Description

3-Ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound based on the thieno[2,3-d]pyrimidine scaffold, which is recognized in medicinal chemistry as a privileged structure with myriad pharmacological activities . Derivatives of this core structure have demonstrated significant research value, particularly in the field of oncology. Specifically, 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one analogs have been synthesized and evaluated for their potent cytotoxicity against a panel of human cancer cell lines, including breast cancer (MDA-MB-231), cervical cancer (HeLa), liver carcinoma (HepG2), and colorectal cancer (HT-29) . The mechanism of action for these compounds has been linked to the promotion of an inactive conformation of the B-Raf enzyme, a key target in the MAPK signaling pathway, through molecular docking studies . Furthermore, the closely related 6-ethyl-thieno[2,3-d]pyrimidin-4(3H)-one scaffold has been designed as a core structure for dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), two crucial enzymes in folate metabolism and DNA synthesis . Homologation from a 6-methyl to a 6-ethyl group on this scaffold has been shown to enhance hydrophobic interactions with enzyme targets, leading to a dramatic increase in antitumor potency and a broader spectrum of tumor inhibition in vitro . This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-ethyl-6-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS2/c1-3-11-8(12)6-4-5(2)14-7(6)10-9(11)13/h4H,3H2,1-2H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBAIIFLBDDNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(NC1=S)SC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801158016
Record name 3-Ethyl-2,3-dihydro-6-methyl-2-thioxothieno[2,3-d]pyrimidin-4(1H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID801158016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937598-12-4
Record name 3-Ethyl-2,3-dihydro-6-methyl-2-thioxothieno[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937598-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-2,3-dihydro-6-methyl-2-thioxothieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801158016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-mercapto-6-methylthieno[2,3-D]pyrimidin-4(3H)-one typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the condensation of 2-aminothiophene-3-carboxylate with ethyl acetoacetate, followed by cyclization with formamide under acidic conditions . The reaction conditions often require refluxing in solvents such as ethanol or methanol, with catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Substitution Reactions at the Mercapto Group

The thiol (-SH) group at position 2 undergoes nucleophilic substitution:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in alkaline ethanol to form thioethers. For example:
    Compound+CH3I3-Ethyl-2-(methylthio)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one\text{Compound} + \text{CH}_3\text{I} \rightarrow \text{3-Ethyl-2-(methylthio)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one} .

  • Acylation : Forms thioesters with acyl chlorides (e.g., acetyl chloride) in pyridine at 60°C .

Key Data :

Reaction TypeConditionsYield (%)Product Characterization (IR, δ<sup>1</sup>H NMR)
AlkylationKOH/EtOH, reflux, 6 h78IR: 2550 cm<sup>-1</sup> (S-CH<sub>3</sub> stretch)
AcylationPyridine, 60°C, 4 h65<sup>1</sup>H NMR: δ 2.45 (s, 3H, SCH<sub>2</sub>CO)

Oxidation Reactions

The mercapto group oxidizes to sulfonic acid derivatives under controlled conditions:

  • H<sub>2</sub>O<sub>2</sub> Oxidation : Treatment with 30% H<sub>2</sub>O<sub>2</sub> in glacial acetic acid yields the sulfonic acid analog .

Mechanism :
-SHH2O2-SO3H\text{-SH} \xrightarrow{\text{H}_2\text{O}_2} \text{-SO}_3\text{H}

Experimental Evidence :

  • Complete disappearance of S-H IR stretch (2550–2600 cm<sup>-1</sup>) post-reaction .

  • New absorption at 1180 cm<sup>-1</sup> (S=O stretch) confirms sulfonic acid formation .

Cyclization and Condensation Reactions

The compound participates in heterocycle formation:

  • With Hydrazine : Forms triazolo-thienopyrimidine derivatives under reflux (e.g., compound 3 in ):
    Compound+NH2NH2Triazolo-fused derivative\text{Compound} + \text{NH}_2\text{NH}_2 \rightarrow \text{Triazolo-fused derivative} (75% yield) .

  • With Aldehydes : Condenses with aromatic aldehydes (e.g., benzaldehyde) to form Schiff bases .

Representative Data :

Product TypeConditionsYield (%)Notable Spectral Features
Triazolo derivativeEthanol, reflux, 8 h75<sup>1</sup>H NMR: δ 8.60 (s, 1H, CH=N)
Schiff baseAcetic acid, 80°C, 3 h68IR: 1630 cm<sup>-1</sup> (C=N stretch)

Acid-Base Reactions

The pyrimidinone ring undergoes protonation/deprotonation:

  • Protonation : In concentrated H<sub>2</sub>SO<sub>4</sub>, the carbonyl oxygen becomes protonated, enhancing solubility .

  • Deprotonation : Reacts with NaOH to form water-soluble sodium salts .

Solubility Data :

MediumSolubility (mg/mL)Observation
1M HCl12.4Clear solution, no precipitation
1M NaOH18.9Rapid dissolution, yellow coloration

Comparative Reactivity with Analogues

The ethyl and methyl substituents influence reactivity versus simpler thienopyrimidines:

Property3-Ethyl-2-mercapto-6-methyl Derivative3-H Analogue
Alkylation Rate (k, s<sup>-1</sup>)1.2 × 10<sup>-3</sup>0.8 × 10<sup>-3</sup>
Oxidation StabilityResists over-oxidation up to 80°CDecomposes at 60°C
Cyclization Yield (%)78–8265–70

Data aggregated from .

Scientific Research Applications

Medicinal Chemistry

3-Ethyl-2-mercapto-6-methylthieno[2,3-D]pyrimidin-4(3H)-one has been investigated for its potential therapeutic effects. Its structure suggests it may interact with biological targets, making it a candidate for drug development.

Potential Therapeutic Uses:

  • Antimicrobial Activity: Preliminary studies indicate that thieno[2,3-D]pyrimidine derivatives exhibit antimicrobial properties. Research has shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that this compound could be effective against infections .
  • Anticancer Properties: Some thieno[2,3-D]pyrimidine derivatives have demonstrated cytotoxic effects on cancer cell lines. The mercapto group may enhance the reactivity of the compound towards cancerous cells, leading to further investigations into its potential as an anticancer agent .

Agricultural Applications

The compound's unique properties also make it suitable for agricultural applications, particularly in the development of fungicides and herbicides.

Fungicidal Activity:
Research has indicated that thieno[2,3-D]pyrimidine derivatives possess fungicidal properties. The incorporation of the ethyl and mercapto groups may enhance the efficacy of these compounds against fungal pathogens affecting crops .

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers synthesized various thieno[2,3-D]pyrimidine derivatives and tested their antimicrobial activity against common pathogens. Among these compounds, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antimicrobial agent.

CompoundPathogenInhibition Zone (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli18

Case Study 2: Agricultural Application

A field trial was conducted to evaluate the effectiveness of a formulation containing this compound as a fungicide on wheat crops affected by Fusarium head blight. The results indicated a significant reduction in disease severity compared to untreated controls.

TreatmentDisease Severity (%)Yield (kg/ha)
Control451200
Treatment with Compound151800

Mechanism of Action

The mechanism of action of 3-Ethyl-2-mercapto-6-methylthieno[2,3-D]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name & CAS Substituents Key Biological Activities Structural Similarity* References
Target Compound (937598-12-4) 3-Ethyl, 2-mercapto, 6-methyl Potential kinase inhibition, antitumor 1.00 (Reference)
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one (18593-44-7) 5,6-Dimethyl COX-2 selectivity (IC₅₀: 0.8–3.2 μM) 0.84
2-(Chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one (568577-81-1) 2-Chloromethyl, 5-methyl Antibacterial, antitumor 0.84
3-Amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one (80381-63-1) 3-Amino, 2,5,6-trimethyl Pharmacological screening (unspecified) 0.78
2-Substituted-5,6-dimethyl derivatives (e.g., Compound 9 in ) Varied 2-substituents, 5,6-dimethyl COX-2 inhibition (IC₅₀: 0.5–1.5 μM) 0.82

*Similarity scores calculated using Tanimoto coefficients ().

Key Findings

  • COX-2 Selectivity : 5,6-Dimethyl derivatives (e.g., 18593-44-7) exhibit strong COX-2 inhibition, with IC₅₀ values comparable to indomethacin. The 5,6-dimethyl groups likely enhance steric complementarity with the COX-2 active site .
  • Antitumor Activity : Chloromethyl-substituted analogues (e.g., 568577-81-1) show enhanced cytotoxicity, possibly due to alkylating properties of the chloromethyl group .
  • Enzyme Modulation : The target compound’s 2-mercapto group may facilitate disulfide bonding or metal chelation, a feature absent in other analogues. This could enhance kinase inhibition (e.g., dihydrofolate reductase or 17β-HSD1) .

Pharmacological Activities and Structure-Activity Relationships (SAR)

  • Substituent Position: 3-Position: Alkyl groups (e.g., ethyl) enhance lipophilicity, improving membrane permeability. 3-Amino derivatives (e.g., 80381-63-1) may target aminopeptidases . 2-Position: Mercapto groups enhance interactions with cysteine residues in enzymes (e.g., 17β-HSD1 inhibition in ). 5/6-Position: Methyl groups at 5/6 positions (e.g., 18593-44-7) optimize COX-2 binding via hydrophobic interactions .
  • Biological Data: Analgesic Activity: Unsubstituted thienopyrimidinones (e.g., compounds in ) show moderate activity (40–60% pain inhibition vs. Tramadol’s 85%) . Antitumor Potential: Thiosemicarbazide derivatives () inhibit tumor growth via apoptosis induction (IC₅₀: 12–25 μM).

Biological Activity

3-Ethyl-2-mercapto-6-methylthieno[2,3-D]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a thieno[2,3-d]pyrimidine core, positions it as a candidate for various therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀N₂OS₂. The compound features both an ethyl group and a mercapto functional group, which enhance its solubility and reactivity. The thieno and pyrimidine rings allow for electrophilic aromatic substitution reactions, further modifying the compound's structure for improved biological activity.

Biological Activity Overview

Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of this class can inhibit various pathogens. For instance, compounds have demonstrated activity against Plasmodium falciparum, the causative agent of malaria. Specific derivatives have shown IC₅₀ values ranging from 1.46 to 5.74 µM against different strains of the parasite .
  • Anticancer Potential : The mercapto group in this compound enhances its interaction with biological targets involved in cancer progression. Virtual screening studies suggest that modifications to the compound can lead to non-toxic derivatives with significant antineoplastic activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Molecular docking simulations have been utilized to assess binding affinities and inhibitory effects on target proteins. The presence of the mercapto group allows for nucleophilic interactions with electrophiles, enhancing its therapeutic potential against various diseases.

Comparative Analysis

A comparison of this compound with similar compounds highlights its unique features:

Compound NameStructure TypeNotable Features
2-Mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-oneThieno-pyrimidineLacks ethyl substitution; simpler structure
6-Ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4-oneThieno-pyrimidineDifferent position of ethyl group; altered reactivity
4-Amino-thieno[2,3-d]pyrimidin-5(4H)-oneThieno-pyrimidineContains an amino group instead of mercapto

The presence of both the ethyl group and the mercapto functionality distinguishes this compound from others in its class by enhancing its solubility and reactivity profile, making it particularly interesting for medicinal applications.

Case Studies

  • Antimalarial Activity : A study conducted by Weidner et al. evaluated a series of thienopyrimidine derivatives against P. falciparum using luciferase-based viability assays. The results indicated that certain modifications led to a significant decrease in parasitemia when administered orally in animal models .
  • Cytotoxicity Assessment : In vivo studies have shown that while some derivatives exhibit potent antimalarial properties comparable to chloroquine, they also present cytotoxic effects at certain concentrations (LD₅₀ values around 88 mg/kg). This highlights the need for careful optimization in drug development to balance efficacy and safety .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-Ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, and how can reaction conditions be optimized to improve yields?

  • Methodology : The compound is typically synthesized via cyclocondensation of 2-aminothiophene derivatives with carbonyl reagents. For example, thieno[2,3-d]pyrimidin-4(3H)-one derivatives can be prepared by reacting 2-amino-4-methylthiophene-3-carboxylic acid ethyl ester with urea or thiourea under reflux in acetic acid. Optimization involves adjusting substituents (e.g., aryl groups at the 6-position) and reaction parameters (temperature, solvent polarity). Yields range from 58% to 89% depending on electronic and steric effects of substituents .
  • Key Considerations : Use IR and NMR to monitor intermediate formation. For example, IR peaks at 3200–3400 cm⁻¹ (N–H stretch) and 1650–1700 cm⁻¹ (C=O/C=S) confirm ring closure .

Q. Which spectroscopic techniques are most reliable for confirming the structure of thieno[2,3-d]pyrimidin-4(3H)-one derivatives?

  • Methodology :

  • ¹H/¹³C NMR : Prioritize signals for the thienopyrimidine core, such as the C4 carbonyl (δ ~160–170 ppm in ¹³C NMR) and the 3-ethyl group (δ ~1.2–1.4 ppm for CH₃ in ¹H NMR).
  • IR Spectroscopy : Confirm the presence of C=S (1050–1250 cm⁻¹) and C=O (1640–1680 cm⁻¹) stretches.
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks and fragmentation patterns .
    • Data Interpretation Challenges : Overlapping signals in crowded aromatic regions may require 2D NMR (e.g., HSQC, HMBC) for unambiguous assignment .

Advanced Research Questions

Q. How do structural modifications at the 2-mercapto and 3-ethyl positions influence dihydrofolate reductase (DHFR) inhibitory activity?

  • Methodology :

  • Replace the 2-mercapto group with methylthio or arylthio groups to evaluate steric and electronic effects.
  • Modify the 3-ethyl substituent to bulkier alkyl chains (e.g., propyl, isopropyl) to assess hydrophobic interactions with DHFR’s active site.
  • Activity Correlation : Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl at the 6-position) show enhanced DHFR inhibition (IC₅₀ < 1 µM) due to improved binding affinity .
    • Contradictions : Some analogs with larger substituents exhibit reduced cellular activity despite strong enzyme inhibition, likely due to poor membrane permeability .

Q. What strategies can resolve contradictions in bioactivity data between in vitro enzyme inhibition assays and cellular models?

  • Methodology :

  • Permeability Assessment : Use Caco-2 cell monolayers or PAMPA assays to measure passive diffusion.
  • Metabolic Stability : Incubate compounds with liver microsomes to identify metabolic liabilities (e.g., rapid oxidation of 3-ethyl to carboxylic acid).
  • Proteomic Profiling : Perform kinome-wide screens to detect off-target effects that may mask cellular efficacy .
    • Case Study : A thieno[2,3-d]pyrimidin-4(3H)-one derivative showed 90% DHFR inhibition in vitro but <10% growth inhibition in cancer cells due to efflux by P-glycoprotein .

Q. How can molecular hybridization approaches enhance VEGFR-2 inhibitory activity?

  • Methodology :

  • Scaffold Design : Fuse the thieno[2,3-d]pyrimidin-4(3H)-one core (targeting the hinge region) with 1,3,4-oxadiazole (linker) and hydrophobic tails (e.g., 4-chlorophenyl) to occupy VEGFR-2’s allosteric pocket.
  • Docking Studies : Use AutoDock Vina to optimize binding poses; prioritize compounds with hydrogen bonds to Cys919 and hydrophobic interactions with Leu840 .
  • Biological Validation : Test in HUVEC proliferation assays. Hybrid derivatives showed IC₅₀ values of 0.2–0.8 µM, outperforming parent scaffolds .

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